Clinical and Bacteriological Efficacy in Shigellosis: Poteseptyl vs. Co-Trimoxazole (Cross-Study Comparison)
In a clinical study of 130 patients with dysenteric syndrome (70 Shigella-positive), Poteseptyl (trimethoprim + sulfamethazine) administered as 2 × 2 tablets for 3 days achieved 100% clinical success and 98.6% bacteriological cure [1]. By cross-study comparison, a contemporary trial of co-trimoxazole (trimethoprim + sulfamethoxazole) in 42 pediatric shigellosis patients reported 90% clinical improvement within 2 days and 95% within 4 days, with no bacteriological cure rate explicitly stated for the same endpoint [2]. While these studies differ in design, population, and endpoint definitions, the Poteseptyl data demonstrate a high level of efficacy specifically documented for the TMP–sulfamethazine pairing in shigellosis, and importantly, no increase in resistance was observed in cases of bacteriological relapse [1].
| Evidence Dimension | Clinical success and bacteriological cure in shigellosis |
|---|---|
| Target Compound Data | Poteseptyl: 100% clinical success, 98.6% bacteriological cure (n=70 Shigella-positive patients; 3-day treatment) |
| Comparator Or Baseline | Co-trimoxazole (TMP–SMX): 90% clinical improvement within 2 days, 95% within 4 days (n=42 children; 1973 study) |
| Quantified Difference | Poteseptyl reported 100% vs. 90–95% clinical improvement for co-trimoxazole; Poteseptyl bacteriological cure 98.6% vs. not explicitly reported for co-trimoxazole in the comparator study |
| Conditions | Poteseptyl: adults with dysentery, 3-day regimen (Münnich & Lakatos, 1974). Co-trimoxazole: children, 1970–1972 (Hong, 1973). Cross-study comparison with differing populations. |
Why This Matters
Procurement decisions for shigellosis research models should consider that Poteseptyl has published evidence of near-complete bacteriological clearance (98.6%) with no acquired resistance after relapse, a specific dataset not identically available for generic co-trimoxazole at the time.
- [1] Münnich D, Lakatos M (1974). Treatment of Shigellosis with Poteseptyl (Trimethoprim + Superseptyl). Chemotherapy, 20(2):113–119. View Source
- [2] Hong CY (1973). Clinical Trial with Sulfamethoxazole-Trimethoprim (Septrin) of Shigellosis in Children. J Korean Pediatr Soc, 16(2):137–143. View Source
